Diethyl (bromodifluoromethyl)phosphonate
Overview
Description
It is a colorless liquid that is not miscible with water and has a molecular weight of 267.01 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Diethyl (bromodifluoromethyl)phosphonate is primarily targeted towards the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
The compound interacts with its target by acting as a reactant for the preparation of phosphopeptide mimetic prodrugs . These prodrugs are designed to inhibit the activity of Stat3, thereby modulating the transcriptional activity of the cell .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Pharmacokinetics
It is known that the compound undergoes an extremely facile p–c bond cleavage on basic hydrolysis . This presumably leads to the formation of a bromodifluoromethyl anion, which subsequently converts to a difluorocarbene intermediate .
Result of Action
The result of the compound’s action is the inhibition of the Mycobacterium tuberculosis protein tyrosine phosphatase . This inhibition can potentially lead to the development of new therapeutic strategies for treating tuberculosis .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the compound undergoes P-C bond cleavage on basic hydrolysis . Therefore, the pH of the environment can significantly impact the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromodifluoromethyl diethylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with bromodifluoromethane under controlled conditions . The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of bromodifluoromethyl diethylphosphonate often involves multi-step synthesis processes. These processes may include the use of Suzuki coupling and resolution as key steps . The compound is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Bromodifluoromethyl diethylphosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
C-C Bond Formation: It is used in reactions that involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with bromodifluoromethyl diethylphosphonate include palladium catalysts, bases, and various nucleophiles . The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving bromodifluoromethyl diethylphosphonate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atom is replaced by other functional groups, resulting in a variety of substituted phosphonates .
Scientific Research Applications
Bromodifluoromethyl diethylphosphonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Biochemical Reactions: The compound serves as a catalyst for biochemical reactions and is used to study the structure and function of biological molecules.
Medicinal Chemistry: It is involved in the preparation of phosphopeptide mimetic prodrugs targeted to specific protein domains.
Industrial Applications: The compound is used in the synthesis of Mycobacterium tuberculosis protein tyrosine phosphatase inhibitory derivatives.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bromodifluoromethyl diethylphosphonate include:
- Diethyl difluoromethylphosphonate
- Diethyl (difluoromethyl)phosphonate
- Bromodifluoromethylphosphonic acid diethyl ester
Uniqueness
Bromodifluoromethyl diethylphosphonate is unique due to its ability to form stable difluoromethylated products and its versatility in various chemical reactions. Its unique structure allows it to participate in a wide range of reactions, making it a valuable reagent in both organic and medicinal chemistry .
Properties
IUPAC Name |
1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADKVYIJIAENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)(F)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrF2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215398 | |
Record name | Bromodifluoromethyl diethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65094-22-6 | |
Record name | Bromodifluoromethyl diethylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065094226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromodifluoromethyl diethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Diethyl (bromodifluoromethyl)phosphonate in organic synthesis?
A1: this compound (DBDFP) has emerged as a versatile reagent for introducing difluoromethyl (CF2H) and difluoromethylene phosphonate (CF2PO(OEt)2) groups into organic molecules. Research highlights several key applications:
- Difluoromethylation of phenols: DBDFP enables rapid and efficient tagging of phenolic compounds with CF2H, enhancing their detectability by GC-MS. This method has been successfully applied to environmentally relevant chlorinated phenols like triclosan, 2,4,6-trichlorophenol, and pentachlorophenol in soil samples. [, ]
- Difluoromethylenephosphonation of arenes and heteroarenes: Using visible-light photocatalysis, DBDFP serves as a difluoromethyl radical precursor, enabling the direct incorporation of CF2PO(OEt)2 groups into various aromatic systems. []
- Synthesis of difluoroacetyl-substituted acetals: DBDFP participates in Na2S2O4-mediated radical additions to vinyl ethers in the presence of alcohols, yielding difluoroacetyl-substituted acetals and related phosphonate derivatives. This strategy has proven valuable in synthesizing 3,3-difluoro-GABA, a GABA analog with modified pharmacological properties. []
- Synthesis of 1,1-difluoroolefins: DBDFP reacts with zinc to form [(diethoxyphosphinyl)difluoromethyl]zinc bromide, which undergoes acylation followed by a Wittig-Horner-Emmons reaction with Grignard reagents to produce various 1,1-difluoroolefins. []
Q2: What is the molecular structure and formula of this compound?
A2: this compound has the molecular formula C5H10BrF2O3P. Its structure can be represented as follows:
Q3: Can you describe the mechanism of difluoromethylation of phenols using DBDFP?
A3: While detailed mechanistic studies might be lacking in the provided literature, the difluoromethylation of phenols likely proceeds through a carbene intermediate. DBDFP, under basic conditions, generates a difluoromethyl carbene (:CF2). This highly reactive species then reacts with the phenolic hydroxyl group, forming the difluoromethylated ether derivative. [, , ]
Q4: What are the advantages of using DBDFP for derivatizing analytes like chlorophenols for GC-MS analysis?
A4: DBDFP offers several advantages for derivatizing analytes like chlorophenols:
- Speed and Simplicity: The derivatization reaction is rapid, often complete within seconds, and can be performed at room temperature, eliminating the need for lengthy heating steps. []
- Enhanced Detectability: The introduction of the CF2H group increases the volatility and detectability of the derivatized analytes in GC-MS analysis. []
- Biphasic Compatibility: The derivatization can be carried out in a biphasic system, allowing for the selective tagging of phenolic compounds present in water or organic matrices. []
Q5: Are there any known safety concerns associated with handling DBDFP?
A5: While the provided literature doesn't explicitly mention specific safety concerns for DBDFP, it is essential to handle all chemicals with caution. DBDFP contains a bromine atom and a difluoromethyl group, both potentially reactive functionalities. Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated area with appropriate personal protective equipment.
Q6: What are some of the challenges associated with using DBDFP in organic synthesis, and how can they be addressed?
A6: While a versatile reagent, DBDFP can pose some synthetic challenges:
- Hydrodebromination: In palladium-catalyzed reactions, DBDFP might undergo hydrodebromination, a side reaction that reduces its efficiency. Careful optimization of reaction conditions, including catalyst choice and solvent selection, is crucial to minimize this side reaction. []
- Selectivity: In reactions involving multiple potentially reactive sites, controlling the regio- and chemoselectivity of DBDFP can be critical. Employing protecting groups or exploring alternative reaction conditions might be necessary to achieve the desired selectivity. []
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